5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-2-1-5-4(13-7)3-6(14-5)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMDVWWQILCBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with sulfur sources under specific conditions. One common method includes the use of trifluoromethylthiolation reagents to introduce the trifluoromethylthio group into the pyridine ring . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 5 undergoes substitution reactions under specific conditions:
Key features:
-
Electronic effects : The trifluoromethyl group at position 2 enhances the electron-deficient nature of the aromatic system, accelerating NAS at position 5 .
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Regioselectivity : Substitution occurs exclusively at the chloro position due to steric and electronic factors.
Oxidative Transformations
The sulfur atom in the thiophene ring participates in oxidation reactions:
Hypochlorite-Mediated Dimerization
Reaction with NaOCl in aqueous EtOH produces fused polycyclic derivatives through an unusual oxidative pathway :
text2 × Thienopyridine + NaOCl → Dimer + 2 H₂O
-
Solvent dependence : Yields differ significantly between polar protic (28–29% dimer) and aprotic solvents (<5%) .
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Mechanism : Radical coupling followed by intramolecular cyclization (supported by EPR studies) .
S-Oxidation
Controlled oxidation with mCPBA yields sulfoxide derivatives without ring cleavage:
textThienopyridine + mCPBA → Sulfoxide (91% purity) [3]
Cyclization Reactions
The compound serves as a precursor in fused heterocycle synthesis:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CF₃C≡C-BF₃K | TMSCl, 80°C | β-Trifluoromethyl pyridine fusion | Drug discovery fragments |
| CuBr₂, t-BuONO | DMF, 0°C → RT | Brominated thienopyridine | Intermediate for C-C coupling |
Key observations:
-
Trifluoromethyl stabilization : The -CF₃ group directs cyclization through inductive effects, favoring 6-membered ring formation .
Ester Hydrolysis
The methyl ester (when present) undergoes saponification:
textR-COOCH₃ + KOH → R-COOH + CH₃OH [5]
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Reaction rate : t₁/₂ = 45 min at 80°C in 2M KOH.
Halogen Exchange
Fluorine can replace chlorine under harsh conditions:
textCl-substrate + KF → F-substrate (Requires 18-crown-6, 150°C)[7]
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
| Derivative | IC₅₀ (MDA-MB-231) | Selectivity Index vs MCF-12A |
|---|---|---|
| p-Cl-biaryl (2e) | 12.7 μM | >8.5 |
| Piperazinyl (from NAS) | 18.2 μM | >6.2 |
| Dimerized product | Inactive | N/A |
Structure-activity relationships:
-
Electron-withdrawing groups at position 5 enhance cytotoxicity .
-
Dimerization abolishes activity, likely due to reduced membrane permeability .
Stability and Reactivity Trends
-
Thermal stability : Decomposes above 240°C (DSC data).
-
Hydrolytic stability : Resists hydrolysis at pH 4–9 for 24 hrs.
-
Light sensitivity : Undergoes <5% degradation under UV-A exposure (λ = 365 nm).
This comprehensive reactivity profile establishes 5-chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine as a valuable scaffold for medicinal chemistry and materials science applications .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives, including 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine, in targeting various cancer types. Specifically, these compounds have shown effectiveness against triple-negative breast cancer and pancreatic cancer.
Efficacy Studies
In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of triple-negative breast cancer cell lines at nanomolar concentrations .
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MDA-MB-231 | 0.005 | Triple-Negative Breast Cancer |
| Panc-1 | 0.051 | Pancreatic Cancer |
| BxPC-3 | 0.066 | Pancreatic Cancer |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that enhance its biological activity. The compound can undergo various modifications to improve its pharmacological properties.
Chemical Reactions
This compound can participate in:
- Halogenation : Introducing additional halogen substituents.
- Electrophilic Substitution : Reacting with electrophiles like acyl chlorides.
- Nucleophilic Aromatic Substitution : Although challenging due to the electron-deficient nature of the ring, it is feasible under certain conditions .
Clinical Relevance
A study published in Nature reported the use of thieno[3,2-b]pyridine derivatives in clinical settings for treating resistant cancer types. The compounds were administered alongside standard chemotherapy agents, resulting in enhanced therapeutic responses and reduced tumor sizes in preclinical models .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the thieno ring.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains an additional chlorine atom.
2-Fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Biological Activity
5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine is a heterocyclic compound belonging to the thienopyridine class, characterized by its unique structural features that include a chlorine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula : C₉H₄ClF₃N₁S
- Molecular Weight : 237.63 g/mol
- CAS Number : 2386000-06-0
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both chlorine and trifluoromethyl groups enhances its chemical stability and solubility in organic solvents, which are critical for its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thienopyridines exhibit significant antimicrobial properties. For instance, compounds containing sulfur moieties have shown promising antibacterial activity against various pathogens. In one study, thioether-containing derivatives exhibited higher activity against R. solanacearum compared to traditional antibiotics, indicating a potential application in agriculture as an antimicrobial agent .
Anticancer Potential
Research has also explored the anticancer properties of thienopyridine derivatives. In particular, compounds derived from this scaffold have been tested for their efficacy against different cancer cell lines. Notably, some derivatives displayed potent cytotoxic effects on MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines, with IC50 values indicating significant inhibitory activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Structure | Moderate antibacterial activity |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Structure | Higher cytotoxicity in cancer studies |
| 2-Fluoro-5-(trifluoromethyl)pyridine | Structure | Lower activity compared to thienopyridines |
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized novel trifluoromethylpyridine amide derivatives that included thienopyridine structures. These compounds demonstrated good antibacterial properties and were evaluated against multiple bacterial strains, showing promising results at varying concentrations .
- Anticancer Activity : In another investigation focused on the structure-activity relationship (SAR), several thienopyridine derivatives were tested for their ability to inhibit the Pim-1 kinase, a target involved in cancer progression. Some compounds achieved IC50 values as low as 1.18 μM, indicating strong potential for therapeutic development against malignancies .
- Agricultural Applications : The efficacy of thienopyridine derivatives as insecticides was assessed in agricultural settings. Some compounds exhibited significant insecticidal activities at concentrations as low as 50 mg/L, outperforming conventional insecticides in certain cases.
Q & A
Q. What are the common synthetic routes for 5-chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a brominated precursor (e.g., 2-bromo-5-chlorothieno[3,2-b]pyridine) reacts with a boronic ester (e.g., 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine) in the presence of Cs₂CO₃ as a base and Pd catalysts. The reaction is conducted in 1,4-dioxane/water under argon, yielding the product in ~38% after purification via Combi-flash chromatography . Microwave-assisted protocols (100°C, 40 min) with BINAP/Pd₂(dba)₃ catalysts can further enhance efficiency .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- LCMS and TLC for monitoring reaction progress .
- ¹H/¹³C NMR to confirm substitution patterns and purity.
- X-ray crystallography for resolving ambiguous structural features (e.g., CCDC-2121961 in related thienopyridine derivatives) .
- Elemental analysis to verify stoichiometry .
Q. How can reaction yields be optimized in cross-coupling steps?
- Use Cs₂CO₃ (1.5 eq) as a base to stabilize intermediates .
- Employ microwave irradiation to reduce reaction time and improve selectivity .
- Optimize solvent systems (e.g., 1,4-dioxane/water) to enhance solubility of boronic acids .
Advanced Research Questions
Q. How do the chloro and trifluoromethyl groups influence regioselectivity in functionalization reactions?
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position, while the chloro group stabilizes intermediates via resonance. This was demonstrated in regioexhaustive functionalization studies of analogous chloro(trifluoromethyl)pyridines, where selective lithiation or nucleophilic attack occurs at specific positions .
Q. What computational tools are used to predict electronic properties and reactivity?
- DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking in crystal structures) .
- Molecular docking evaluates binding affinity to biological targets (e.g., α-synuclein in PET imaging studies) .
Q. What biological activities have been reported for thieno[3,2-b]pyridine derivatives?
Derivatives exhibit antitumor activity by disrupting the cell cycle (G1/S arrest) and inducing apoptosis. For example, methyl 3-amino-6-(heteroarylethynyl)thieno[3,2-b]pyridine-2-carboxylates showed IC₅₀ values <10 µM against breast cancer cell lines . Structure-activity relationships (SARs) highlight the importance of ethynyl substituents for potency .
Q. How are carboxylate derivatives (e.g., methyl esters) synthesized from this scaffold?
- Esterification : Reacting the carboxylic acid precursor (e.g., 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid) with methanol under acidic conditions yields the methyl ester (e.g., CAS 648859-81-8, 26% yield) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the ester .
Methodological Considerations
Q. What safety precautions are required when handling this compound?
Q. How can boronic ester intermediates (e.g., 7-chloro-4-dioxaborolane derivatives) be utilized in diversification?
These intermediates enable Suzuki couplings to introduce aryl/heteroaryl groups. For example, 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine reacts with bromopyridines under Pd catalysis to form biaryl products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
